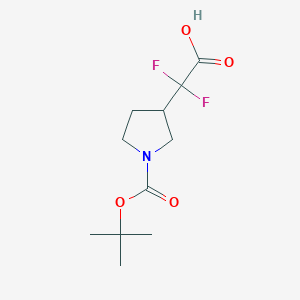

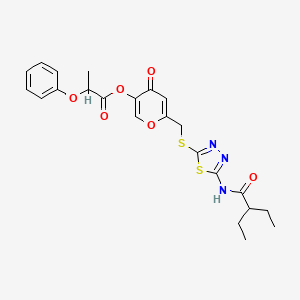

![molecular formula C10H12O2 B2846294 Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid CAS No. 1286700-28-4](/img/structure/B2846294.png)

Spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropane]-5-ene-2-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

科学的研究の応用

Generation and Rearrangement

The generation and rearrangement of spirocyclopropane-substituted 2-norbornyl cations demonstrate the compound's reactivity and potential in creating complex molecular structures. Research shows the synthesis of spiro(bicyclo[2.2.1]heptane-2,1'-cyclopropane) derivatives and explores their solvolysis reactions, indicating faster reactions than analogous exo-2-norbornyl esters. This is attributed to ion-pair recombination and a bridged carbocation intermediate, illustrating the compound's utility in studying molecular vibrations and rearrangements (Kirmse, Landscheidt, & Schleich, 1992).

Novel Bornane Synthesis

A study focused on the synthesis of a bornane derivative via solvolysis reactions, showcasing an innovative approach to synthesizing spirocyclopropane derivatives. This research highlights the compound's role in creating new molecular frameworks, potentially opening avenues for further applications in medicinal chemistry and material science (Föhlisch, Abu Bakr, & Fischer, 2002).

Competitive Atom Shifts in Strained Carbenes

Research on spiro[3.3]hept-1-ylidene, a strained carbene reaction intermediate, produced through high-vacuum flash pyrolysis, underscores the compound's significance in studying reaction mechanisms, specifically [1,2]-sigmatropic rearrangements. This highlights its utility in understanding molecular rearrangements and the impact of strain on chemical reactivity (Rosenberg, Schrievers, & Brinker, 2016).

Ring-Opening Olefin Metathesis Polymerization

The polymerization of spiro(bicyclo[2.2.1]hept-2-ene-7,1'-cyclopropane) via ring-opening olefin metathesis demonstrates the compound's potential in polymer science. This research provides insights into the microstructure of the resulting polymers, emphasizing the role of steric hindrance in influencing polymer characteristics, which could be valuable for developing new materials with tailored properties (Seehof & Risse, 1993).

Cyclopropane Participation in Norbornyl Cations

Investigations into the nitrous acid deamination of spiro[bicyclo[2.2.1]heptane-7,1'-cyclopropan]-endo-2-amine have shed light on the reactivity and stability of cyclopropane-containing norbornyl cations. This research further elucidates the compound's versatility in synthetic organic chemistry, particularly in nucleophilic substitution reactions (Herrmann & Kirmse, 1995).

特性

IUPAC Name |

spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O2/c11-9(12)7-5-6-1-2-8(7)10(6)3-4-10/h1-2,6-8H,3-5H2,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUQRBBFSKQZSRM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC12C3CC(C2C=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

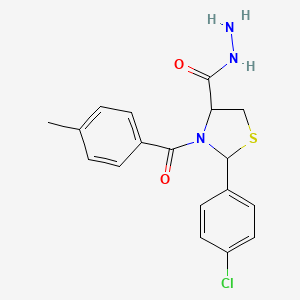

![Methyl 2-[6-methyl-2-(2-phenylacetyl)imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2846213.png)

![N-(3-chlorophenyl)-2-((4-ethyl-5-(6-methylimidazo[2,1-b]thiazol-5-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2846215.png)

![1-[(4-Fluorophenyl)sulfonyl]piperidine-3-carboxylic acid](/img/structure/B2846218.png)

![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)cyclobutanecarboxamide](/img/structure/B2846224.png)

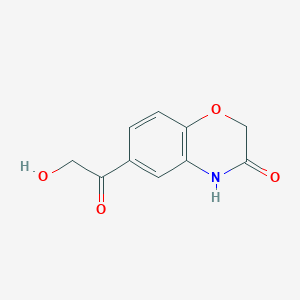

![2-(4-(3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)phenyl)-2H-tetrazole-5-carboxamide](/img/structure/B2846226.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2846227.png)

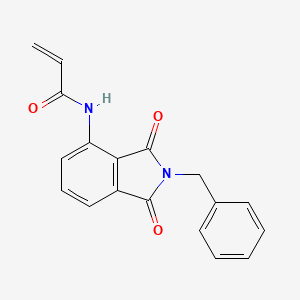

![N-(2-chloro-4-methylphenyl)-2-(6-ethyl-4-oxo-2-phenyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B2846229.png)

![3-oxo-5-((tetrahydrofuran-2-yl)methyl)-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2846232.png)